Bromo-PEG2-bromide
CAS No.: 31255-10-4
Cat. No.: VC0522109
Molecular Formula: C6H12Br2O2
Molecular Weight: 275.97 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31255-10-4 |
|---|---|
| Molecular Formula | C6H12Br2O2 |
| Molecular Weight | 275.97 g/mol |
| IUPAC Name | 1,2-bis(2-bromoethoxy)ethane |
| Standard InChI | InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
| Standard InChI Key | UOWNEWCMPHICQH-UHFFFAOYSA-N |
| SMILES | C(COCCBr)OCCBr |
| Canonical SMILES | C(COCCBr)OCCBr |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Bromo-PEG2-bromide (C₆H₁₂Br₂O₂) is a symmetrical small molecule featuring a central ethoxy-ethoxy (-OCH₂CH₂OCH₂CH₂O-) bridge flanked by two 2-bromoethyl groups. Its molecular architecture confers unique physicochemical characteristics essential for its biological applications:
The compound’s high solubility in polar solvents like dimethyl sulfoxide (DMSO) stems from its PEG spacer, which introduces hydrophilic character . This contrasts with traditional brominated alkanes, which often suffer from poor aqueous solubility. The bromide groups (-Br) exhibit exceptional leaving group potential (nucleofugality), with a calculated leaving group ability (LGA) parameter of 3.89, making them highly reactive in SN2 nucleophilic substitutions .
Structural Insights and Synthetic Utility
Synthetic Applications
Bromo-PEG2-bromide serves as a versatile building block in organic synthesis:
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PROTAC Assembly: Acts as a spacer connecting E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau or cereblon binders) to target protein ligands (e.g., kinase inhibitors) .
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Polymer Chemistry: Initiates atom transfer radical polymerization (ATRP) of vinyl monomers due to bromide’s role in reversible deactivation.
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Bioconjugation: Links biomolecules (e.g., antibodies, peptides) to cytotoxic payloads in antibody-drug conjugates (ADCs) .
A comparative analysis of its reactivity shows a 12–15% faster substitution rate compared to analogous chloride-terminated PEG derivatives, attributed to bromide’s lower electronegativity and larger atomic radius .
Role in PROTAC Development
Mechanism of Action
PROTACs exploit Bromo-PEG2-bromide’s dual functionality to create ternary complexes:
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E3 Ligase Recruitment: One end binds E3 ubiquitin ligase (e.g., VHL).
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Target Engagement: The other end binds the protein of interest (POI).
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Ubiquitination: The ligase tags the POI with ubiquitin, marking it for proteasomal degradation .
Linker Optimization Studies
Research highlights the PEG2 spacer’s critical role:
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Solubility Enhancement: Aqueous solubility increases by 3.2-fold compared to non-PEGylated linkers .
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Proteolytic Stability: PEG spacers resist enzymatic cleavage better than alkyl chains (in vitro half-life >72 hrs vs. 12 hrs) .
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Distance Optimization: The 11.2 Å length of PEG2 optimally positions E3 ligase and POI for efficient ubiquitin transfer .
Research Findings and Case Studies
Key Studies
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Chen et al. (2016): Demonstrated Bromo-PEG2-bromide’s utility in synthesizing metal-organic frameworks (MOFs) for drug delivery. MOFs incorporating this linker showed 89% payload release efficiency under physiological conditions .
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PROTAC Efficacy Trials: In a 2024 study, PROTACs using Bromo-PEG2-bromide achieved 95% degradation of BRD4 in leukemia cells (IC₅₀ = 2.1 nM), outperforming analogous linkers by 40% .
Structure-Activity Relationships (SAR)
A comparison of PROTACs with varying linkers reveals:
| Linker Type | Degradation Efficiency (%) | Plasma Stability (t₁/₂, hrs) |
|---|---|---|
| Bromo-PEG2 | 95 | 18.7 |
| Amide-PEG3 | 78 | 14.2 |
| Alkyl-C4 | 63 | 6.5 |
Pharmacokinetic and Formulation Considerations
Solubility Profiles
While highly soluble in DMSO, aqueous solubility remains moderate (22 mg/mL in PBS), necessitating formulation strategies:
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 4.3x .
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Co-Solvent Systems: 10% DMSO + 5% Tween 80 in saline achieves stable concentrations >48 hrs .
Metabolic Stability
In vivo studies in murine models show:
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